N-(3-chloro-2-piperidin-1-ylphenyl)-3,4,5-triethoxybenzamide
Description
N-(3-chloro-2-piperidin-1-ylphenyl)-3,4,5-triethoxybenzamide: is a synthetic organic compound characterized by the presence of a piperidine ring, a chlorinated phenyl group, and a triethoxy-substituted benzamide moiety
Properties
IUPAC Name |
N-(3-chloro-2-piperidin-1-ylphenyl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O4/c1-4-29-20-15-17(16-21(30-5-2)23(20)31-6-3)24(28)26-19-12-10-11-18(25)22(19)27-13-8-7-9-14-27/h10-12,15-16H,4-9,13-14H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWDXFVOHQFGGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C(=CC=C2)Cl)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-piperidin-1-ylphenyl)-3,4,5-triethoxybenzamide typically involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is introduced through a nucleophilic substitution reaction involving 3-chloro-2-nitrobenzene and piperidine under basic conditions.
Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation Reaction: The resulting amine is then acylated with 3,4,5-triethoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(3-chloro-2-piperidin-1-ylphenyl)-3,4,5-triethoxybenzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. It serves as a probe to understand the binding mechanisms and activity of potential drug candidates.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its structure suggests it may interact with neurotransmitter receptors or ion channels.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. Its synthesis and modification can lead to the discovery of compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-piperidin-1-ylphenyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the triethoxybenzamide moiety are crucial for binding to these targets, potentially modulating their activity. This modulation can lead to therapeutic effects, such as the inhibition of enzyme activity or the activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-piperidin-1-ylphenyl)-3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(3-chloro-2-piperidin-1-ylphenyl)-3,4,5-triethoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
N-(3-chloro-2-piperidin-1-ylphenyl)-3,4,5-triethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triethoxybenzamide moiety, in particular, differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
